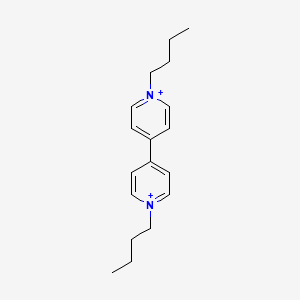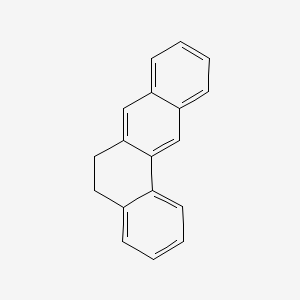
2,2'-Sulfonylbis(2-bromo-1-phenylethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) is an organic compound characterized by the presence of two bromo-phenylethanone groups linked by a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(2-bromo-1-phenylethanone) typically involves the bromination of acetophenone derivatives followed by sulfonylation. One common method involves the reaction of 2-bromoacetophenone with a sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenyl groups can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylethanones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylethanol derivatives.
Aplicaciones Científicas De Investigación
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfonylbis(2-bromo-1-phenylethanone) involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbons. This facilitates nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoacetophenone: A simpler analog with one bromo-phenylethanone group.
2,2’-Sulfonylbis(acetophenone): Similar structure but without bromine atoms.
Phenacyl Bromide: Another related compound with a single bromo-phenylethanone group.
Uniqueness
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) is unique due to the presence of both bromine atoms and the sulfonyl linkage, which imparts distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound in organic synthesis and materials science.
Propiedades
Número CAS |
51911-54-7 |
|---|---|
Fórmula molecular |
C16H12Br2O4S |
Peso molecular |
460.1 g/mol |
Nombre IUPAC |
2-bromo-2-(1-bromo-2-oxo-2-phenylethyl)sulfonyl-1-phenylethanone |
InChI |
InChI=1S/C16H12Br2O4S/c17-15(13(19)11-7-3-1-4-8-11)23(21,22)16(18)14(20)12-9-5-2-6-10-12/h1-10,15-16H |
Clave InChI |
RBDSASZEQXDYNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C(C(=O)C2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


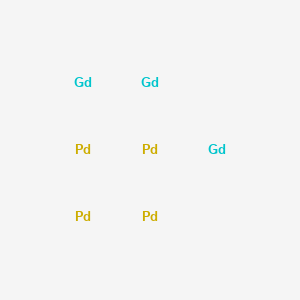
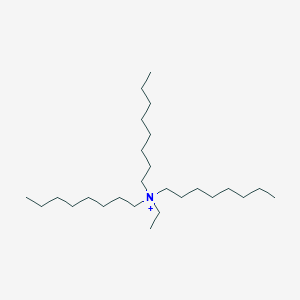
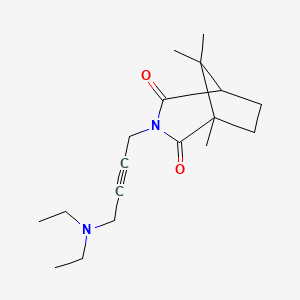
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
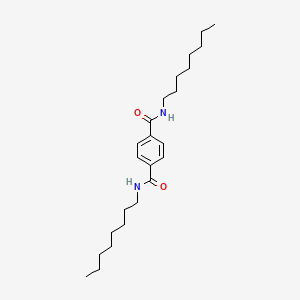
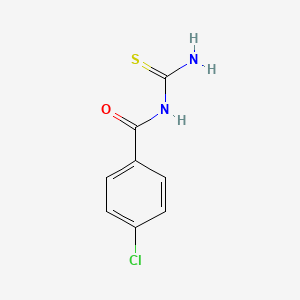


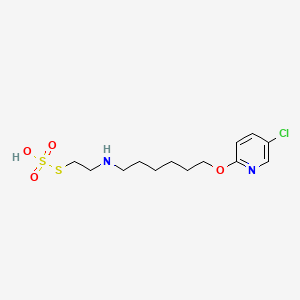
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
